molecular formula C10H9NOS B13190834 2-(1H-Indol-2-ylsulfanyl)acetaldehyde

2-(1H-Indol-2-ylsulfanyl)acetaldehyde

Cat. No.: B13190834
M. Wt: 191.25 g/mol
InChI Key: YXFXYTSTHCNLTO-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-ylsulfanyl)acetaldehyde is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of the indole ring imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde typically involves the reaction of indole derivatives with sulfur-containing reagents. One common method involves the reaction of indole-2-thiol with acetaldehyde under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-2-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2-(1H-Indol-2-ylsulfanyl)acetic acid.

    Reduction: 2-(1H-Indol-2-ylsulfanyl)ethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Indol-2-ylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring can interact with enzymes and receptors, potentially modulating their activity. The sulfur-containing moiety may also contribute to the compound’s biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    2-(1H-Indol-3-yl)acetaldehyde: Similar structure but with the sulfur atom replaced by a hydrogen atom.

    2-(1H-Indol-2-yl)ethanol: Similar structure but with the aldehyde group reduced to an alcohol.

    2-(1H-Indol-2-yl)acetic acid: Similar structure but with the aldehyde group oxidized to a carboxylic acid.

Uniqueness: 2-(1H-Indol-2-ylsulfanyl)acetaldehyde is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. The sulfur atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the sulfur-containing moiety may enhance the compound’s biological activity compared to its non-sulfur analogs .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(1H-indol-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C10H9NOS/c12-5-6-13-10-7-8-3-1-2-4-9(8)11-10/h1-5,7,11H,6H2

InChI Key

YXFXYTSTHCNLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)SCC=O

Origin of Product

United States

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